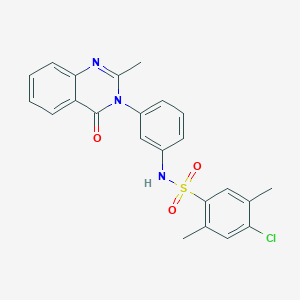

4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a meticulously synthesized organic compound. Known for its distinct sulfonamide structure, this compound has garnered interest for its various applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, a multistep organic synthesis is required. Starting with the sulfonation of 4-chloro-2,5-dimethylbenzene, the intermediate benzenesulfonamide is formed. This is followed by a nucleophilic aromatic substitution with 2-methyl-4-oxoquinazoline, yielding the final compound. Careful control of temperature, pH, and the use of appropriate catalysts such as Lewis acids are crucial to ensure high yields and purity.

Industrial Production Methods: The industrial scale-up of this compound involves similar steps but incorporates advanced techniques like continuous flow chemistry, which ensures consistent quality and efficient production. Using high-throughput reactors and automated systems further optimizes the yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound undergoes oxidative cleavage at the methylene bridge of the quinazoline ring.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : Electrophilic aromatic substitution reactions can occur at the para and meta positions relative to the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Uses reagents such as potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: : Utilizes reagents like halogens (e.g., bromine, chlorine) under acidic conditions for electrophilic substitution.

Major Products Formed

Oxidation: : Formation of carboxylic acids and ketones.

Reduction: : Conversion to corresponding amines.

Substitution: : Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as effective anticancer agents. Quinazoline derivatives are known to inhibit various cancer cell lines, including breast, pancreatic, and prostate cancers. The compound has demonstrated activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in cancer proliferation and metastasis .

Antimicrobial Properties

The sulfonamide moiety present in this compound contributes to its antimicrobial activity. Research indicates that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The mechanism typically involves inhibition of bacterial folate synthesis .

Anti-inflammatory Effects

Quinazoline derivatives have been explored for their anti-inflammatory properties. The compound has been linked to modulation of inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antidiabetic Potential

Studies suggest that quinazoline derivatives can act as inhibitors of enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can lead to lowered blood glucose levels, indicating potential applications in diabetes management .

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:

Molecular Targets and Pathways: : The sulfonamide moiety binds to enzyme active sites, inhibiting their activity. For instance, it can inhibit dihydropteroate synthase in bacterial pathways, impeding folate synthesis.

Mode of Action: : Acts as a competitive inhibitor, mimicking the substrate and binding to the active site, thereby blocking the natural substrate's access.

Comparaison Avec Des Composés Similaires

Comparison: Compared to other sulfonamides like sulfamethoxazole or sulfadiazine, 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits unique structural features that can result in different pharmacokinetics and dynamics.

List of Similar Compounds

Sulfamethoxazole: : Widely used antibiotic, shares the sulfonamide core structure.

Sulfadiazine: : Another sulfonamide antibiotic, noted for its use in combination therapies.

Sulfapyridine: : Similar structure, used for its antibacterial properties.

Activité Biologique

4-Chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS Number: 898455-73-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H20ClN3O3S |

| Molecular Weight | 453.9 g/mol |

| CAS Number | 898455-73-7 |

Research indicates that compounds containing a sulfonamide moiety, such as this one, may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can lead to antibacterial effects. The specific mechanism often involves competitive inhibition of dihydropteroate synthase in bacterial folate synthesis pathways.

- Antitumor Activity : Some studies suggest that derivatives of quinazoline and sulfonamide can exhibit antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

- Calcium Channel Modulation : Recent findings suggest that compounds with similar structures may interact with calcium channels, influencing vascular resistance and blood pressure regulation . This interaction could be beneficial in treating cardiovascular diseases.

Antitumor Effects

A study examining the in vitro antitumor activity of various sulfonamide derivatives found that certain compounds exhibited significant cytotoxicity against human leukemic lymphoblasts. The IC50 values for related compounds were reported to be around 1.8 µM, indicating potent antitumor potential .

Cardiovascular Effects

In isolated rat heart models, certain sulfonamide derivatives demonstrated a decrease in perfusion pressure and coronary resistance, suggesting a role in cardiovascular modulation. This is attributed to their ability to act on calcium channels .

Neuroprotective Activity

Compounds with similar structural motifs have been evaluated for neuroprotective effects. For example, some quinazoline derivatives showed promise in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Case Studies

-

Case Study on Anticancer Activity :

In a study published in PubMed, researchers synthesized several quinazoline derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could enhance activity against CCRF-CEM human leukemic lymphoblasts . -

Cardiovascular Study :

Another investigation assessed the impact of sulfonamide derivatives on coronary resistance using an isolated rat heart model. The study concluded that specific sulfonamide compounds could effectively modulate coronary resistance through calcium channel interactions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through computational models and experimental studies to predict its behavior in biological systems.

Propriétés

IUPAC Name |

4-chloro-2,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c1-14-12-22(15(2)11-20(14)24)31(29,30)26-17-7-6-8-18(13-17)27-16(3)25-21-10-5-4-9-19(21)23(27)28/h4-13,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCSYUJIXLLBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.